

An In-depth Technical Guide to 2-(1-Adamantyl)acetohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(1-Adamantyl)acetohydrazide

Cat. No.: B097387

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **2-(1-Adamantyl)acetohydrazide**. While specific experimental data on its biological activity remains limited in publicly accessible literature, this document compiles the available information on its synthesis and physicochemical properties, alongside contextual data from closely related adamantane-based compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential applications of this adamantane derivative.

Introduction

Adamantane and its derivatives have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties. The rigid, lipophilic adamantane cage can influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, often enhancing metabolic stability and receptor binding. Hydrazides are versatile functional groups known to be present in a variety of biologically active molecules. The compound **2-(1-Adamantyl)acetohydrazide** incorporates both the adamantane moiety and a hydrazide functional group, separated by a methylene linker, making it a molecule of interest for potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of **2-(1-Adamantyl)acetohydrazide** consists of a 1-adamantyl group attached to an acetohydrazide moiety.

Molecular Formula: C₁₂H₂₀N₂O

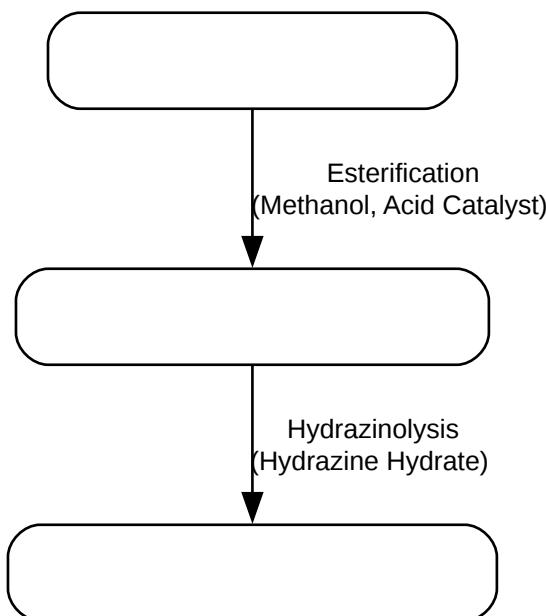
Molecular Weight: 208.30 g/mol

CAS Number: 19026-80-3

IUPAC Name: **2-(1-adamantyl)acetohydrazide**

While detailed experimental data for **2-(1-Adamantyl)acetohydrazide** is not extensively reported, the general properties of adamantane derivatives suggest high lipophilicity and stability. The hydrazide group provides a site for potential hydrogen bonding and further chemical modification.

Table 1: Physicochemical Properties of **2-(1-Adamantyl)acetohydrazide** and Related Compounds


Property	2-(1-Adamantyl)acetohydrazide	Adamantane	Adamantane-1-carboxylic acid
Molecular Formula	C ₁₂ H ₂₀ N ₂ O	C ₁₀ H ₁₆	C ₁₁ H ₁₆ O ₂
Molecular Weight (g/mol)	208.30	136.23	180.25
Appearance	White crystalline solid[1]	White crystalline solid	White crystalline solid
Purity	≥95%[1]	Not Applicable	Not Applicable

Synthesis

The synthesis of **2-(1-Adamantyl)acetohydrazide** is not explicitly detailed in readily available scientific literature. However, a standard and logical synthetic route would involve a two-step

process starting from 1-adamantaneacetic acid.

Logical Synthesis Pathway:

[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis pathway for **2-(1-Adamantyl)acetohydrazide**.

Experimental Protocols (Hypothetical)

Based on standard organic chemistry procedures, the following protocols are proposed for the synthesis of **2-(1-Adamantyl)acetohydrazide**.

Step 1: Synthesis of Methyl 2-(1-adamantyl)acetate

- Reaction: 1-Adamantaneacetic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid).
- Procedure:
 - To a solution of 1-adamantaneacetic acid in an excess of methanol, a catalytic amount of concentrated sulfuric acid is added.

- The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
- The excess methanol is removed under reduced pressure.
- The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield methyl 2-(1-adamantyl)acetate.

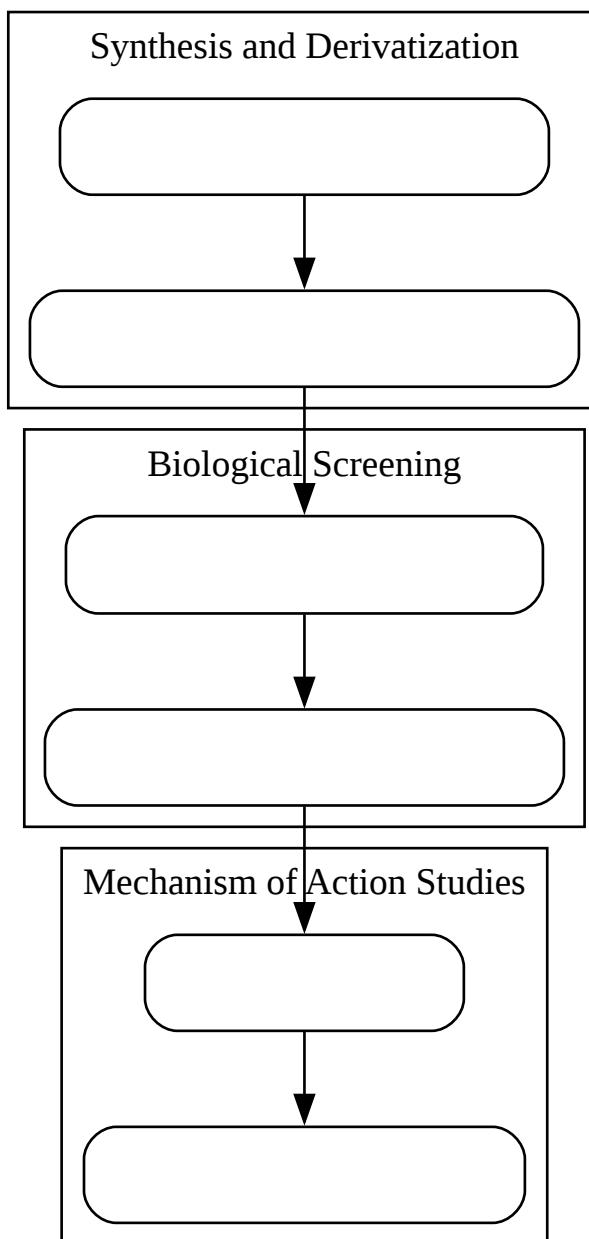
Step 2: Synthesis of **2-(1-Adamantyl)acetohydrazide**

- Reaction: Methyl 2-(1-adamantyl)acetate undergoes hydrazinolysis with hydrazine hydrate.
- Procedure:
 - Methyl 2-(1-adamantyl)acetate is dissolved in a suitable solvent, such as ethanol.
 - An excess of hydrazine hydrate is added to the solution.
 - The reaction mixture is refluxed for several hours.
 - Upon cooling, the product, **2-(1-Adamantyl)acetohydrazide**, is expected to precipitate out of the solution.
 - The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

Spectral and Physical Characterization (Predicted)

While specific spectra for **2-(1-Adamantyl)acetohydrazide** are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **2-(1-Adamantyl)acetohydrazide**


Technique	Predicted Key Signals
¹ H NMR	Signals corresponding to the adamantyl cage protons (typically in the range of 1.5-2.0 ppm), a singlet for the methylene protons adjacent to the adamantyl group, and signals for the -NH and -NH ₂ protons of the hydrazide group.
¹³ C NMR	Resonances for the carbons of the adamantane cage, the methylene carbon, and the carbonyl carbon of the hydrazide.
IR (cm ⁻¹)	Characteristic peaks for N-H stretching (around 3200-3400 cm ⁻¹), C-H stretching of the adamantyl and methylene groups (around 2800-3000 cm ⁻¹), and a strong C=O stretching of the amide (around 1650 cm ⁻¹).
Mass Spec (m/z)	A molecular ion peak [M] ⁺ at approximately 208.16, and characteristic fragmentation patterns including the loss of the hydrazide group and fragmentation of the adamantyl cage.

Potential Biological Activity and Applications

Although no specific biological activities have been reported for **2-(1-Adamantyl)acetohydrazide**, the adamantane moiety is a well-known pharmacophore. Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.

The presence of the hydrazide group allows for the potential synthesis of various derivatives, such as hydrazones, which are also a class of compounds with diverse pharmacological activities. The combination of the adamantane scaffold with a reactive hydrazide functional group makes **2-(1-Adamantyl)acetohydrazide** a valuable starting material for the development of new therapeutic agents.

Potential Research Workflow:

[Click to download full resolution via product page](#)

Figure 2: A logical workflow for investigating the biological potential of **2-(1-Adamantyl)acetohydrazide**.

Conclusion

2-(1-Adamantyl)acetohydrazide is a chemical entity with potential for further exploration in drug discovery and development. This technical guide has provided a summary of its structure,

a logical synthetic pathway, and predicted physicochemical properties based on available data for related compounds. Further experimental investigation is required to fully characterize this compound and to explore its potential biological activities. The information presented here serves as a starting point for researchers interested in leveraging the unique properties of the adamantane scaffold in the design of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis and Bioactivity of Hydrazide-Hydrazone with the 1-Adamantyl-Carbonyl Moiety [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(1-Adamantyl)acetohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097387#2-1-adamantyl-acetohydrazide-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com